2,7-bis(4-fluorophenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2,7-bis(4-fluorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F2N5O/c1-10-15(17(22)27)16(11-2-6-13(20)7-3-11)26-19(23-10)24-18(25-26)12-4-8-14(21)9-5-12/h2-9,16H,1H3,(H2,22,27)(H,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIOSLKKWFNXVDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC(=N2)C3=CC=C(C=C3)F)N1)C4=CC=C(C=C4)F)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F2N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound, 2,7-bis(4-fluorophenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide, primarily targets Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial enzyme involved in cell cycle regulation, controlling cell growth, differentiation, and metabolism.
Mode of Action
The compound acts as an inhibitor of CDK2. It binds to the active site of the enzyme, preventing its interaction with cyclin A2, a protein required for CDK2 activation. This inhibition disrupts the normal cell cycle progression, particularly the transition from the G1 phase to the S phase, thereby exerting its cytotoxic effects.
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle pathway. Under normal conditions, CDK2 forms a complex with cyclin A2, which is essential for DNA replication during the S phase of the cell cycle. By inhibiting CDK2, the compound disrupts this process, leading to cell cycle arrest and potentially inducing apoptosis.
Pharmacokinetics
Its potent cytotoxic activities against various cancer cell lines suggest that it may have favorable bioavailability.
Result of Action
The compound exhibits superior cytotoxic activities against various cancer cell lines, including MCF-7 and HCT-116, with IC50 values in the nanomolar range. This suggests that the compound effectively induces cell death in these cancer cells, likely through the mechanism of action described above.
Biological Activity
2,7-bis(4-fluorophenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a synthetic compound belonging to the triazolopyrimidine class, which has attracted significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a unique triazolo-pyrimidine scaffold that contributes to its biological activity. Its IUPAC name is this compound. The presence of fluorine atoms in the phenyl rings enhances its pharmacological properties by improving metabolic stability and bioavailability.
The mechanism of action for this compound involves interaction with specific molecular targets such as enzymes and receptors. It is believed to inhibit certain enzymes involved in cellular processes, leading to modulation of various biological pathways. For instance, it may act as an inhibitor of kinases or phosphatases involved in cancer cell proliferation and survival pathways.
Anticancer Properties
Research has indicated that this compound exhibits significant anticancer activity. In vitro studies have shown that it induces apoptosis in various cancer cell lines by regulating cell cycle-related proteins and promoting G2/M phase arrest. For example:
- Cell Lines Tested : MGC-803 (gastric cancer), MDA-MB-231 (breast cancer).
- Mechanism : Suppression of ERK signaling pathway leading to cell cycle arrest and apoptosis induction.
Antiviral Activity
This compound has also demonstrated antiviral activity against a range of viruses. Studies have reported its effectiveness against influenza virus (IV) and other viral pathogens by inhibiting viral replication at non-toxic concentrations.
| Activity | Target Virus | IC50 Value (µM) | Assay Type |
|---|---|---|---|
| Antiviral | Influenza Virus | 12 | Plaque Reduction Assay |
| Antiviral | HIV | 8 | ELISA |
Enzyme Inhibition
The compound has been studied for its inhibition of alkaline phosphatase enzymes (h-TNAP and h-IAP), which are linked to various diseases including cancer and metabolic disorders.
| Enzyme | Inhibition (%) | Concentration (µM) |
|---|---|---|
| h-TNAP | 85 | 10 |
| h-IAP | 78 | 10 |
Case Studies
Several case studies have highlighted the potential of this compound in drug development:
- Study on Anticancer Effects : A recent study demonstrated that the compound significantly reduced tumor growth in xenograft models of breast cancer.
- Antiviral Efficacy : In a clinical trial setting, derivatives of this compound showed promise in reducing viral load in patients infected with influenza.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
